molecular formula C15H10O5 B11852173 5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 740847-29-4

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11852173
CAS No.: 740847-29-4
M. Wt: 270.24 g/mol
InChI Key: VMOBMZZJONPCOW-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a polyphenolic flavonoid compound. It is known for its antioxidant properties and is commonly found in various plants. This compound has garnered significant interest due to its potential therapeutic applications in medicine, particularly in the treatment of cardiovascular and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. These reactants undergo a condensation reaction in the presence of a base, followed by cyclization to form the chromenone structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted ethers and esters .

Scientific Research Applications

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and its effects on biological systems.

    Medicine: It has potential therapeutic applications in treating cardiovascular and neurodegenerative diseases due to its anti-inflammatory and antioxidant effects.

    Industry: The compound is used in the formulation of dietary supplements and functional foods

Mechanism of Action

The mechanism of action of 5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its ability to scavenge free radicals and inhibit oxidative stress. It modulates inflammatory signaling pathways and cytokine expression, thereby exerting anti-inflammatory effects. The compound also inhibits the production of reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant activity. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic applications .

Biological Activity

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, also known as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.

  • Chemical Formula : C₁₅H₁₀O₅
  • Molecular Weight : 270.0528 g/mol
  • CAS Registry Number : 23130-22-5

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which help neutralize free radicals and reduce oxidative stress. The compound has demonstrated significant antioxidant potential in various studies. For example, it was shown to scavenge reactive oxygen species (ROS) effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have documented its ability to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages . This suggests a potential role in managing inflammatory diseases.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in various cancer cell lines. It has been reported to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. For instance, studies on human breast cancer cells revealed that treatment with this flavonoid led to increased caspase activity and DNA fragmentation, indicating effective induction of apoptosis .

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Study on Antioxidant Activity

A study published in Food Chemistry assessed the antioxidant capacity of various flavonoids, including this compound. The results indicated that this compound exhibited a high level of DPPH radical scavenging activity compared to other flavonoids tested .

Study on Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS) stimulated macrophages. The findings revealed that it significantly reduced nitric oxide production and inhibited the expression of cyclooxygenase (COX) enzymes .

Summary of Biological Activities

Biological ActivityMechanism/Effect
Antioxidant Scavenges free radicals; reduces oxidative stress
Anti-inflammatory Inhibits pro-inflammatory cytokines; reduces inflammation
Anticancer Induces apoptosis; activates intrinsic apoptotic pathways
Antimicrobial Effective against various bacteria and fungi

Properties

CAS No.

740847-29-4

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

5,6-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,16-17,19H

InChI Key

VMOBMZZJONPCOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)O)O

Origin of Product

United States

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